Evidence Dimension 1: Irreversible CYP17A1 Inhibition Requires the 16,17-Double Bond—Absent in Key Comparators
17-(Pyridin-3-yl)androsta-5,16-dien-3-ol (1) achieves irreversible inhibition of CYP17A1 dependent on the 16,17-double bond. Inhibition following preincubation with compound 1 is not reversed by 24-hour dialysis, whereas the 16,17-saturated analog 17α-(4-pyridyl)androst-5-en-3β-ol (5) shows complete reversal of inhibition after 24 hours of dialysis despite retaining nanomolar potency (IC50 27 nM) [1]. In the same study, abiraterone (1) demonstrated an IC50 of 4 nM for the hydroxylase activity of human CYP17A1 [1]. This irreversible binding mechanism is absent in non-steroidal clinical-stage CYP17 inhibitors such as seviteronel and orteronel, which rely on reversible heme coordination [2].
| Evidence Dimension | Irreversible binding to CYP17A1 (resistance to 24-hour dialysis) |
|---|---|
| Target Compound Data | Inhibition fully sustained after 24-hour dialysis; IC50 4 nM (hydroxylase) |
| Comparator Or Baseline | 17α-(4-pyridyl)androst-5-en-3β-ol (5): complete reversal of inhibition after 24-hour dialysis; IC50 27 nM |
| Quantified Difference | Qualitative difference: irreversible vs. fully reversible inhibition. Potency: 6.75-fold lower IC50 for compound 1 vs. comparator 5. |
| Conditions | Recombinant human CYP17A1; preincubation followed by 24-hour dialysis; hydroxylase assay with progesterone substrate. |
Why This Matters
Irreversible inhibition translates into sustained target engagement independent of systemic drug clearance, a mechanistic property essential for experimental designs requiring prolonged CYP17A1 suppression without continuous compound exposure.
- [1] Jarman M, Barrie SE, Llera JM. The 16,17-double bond is needed for irreversible inhibition of human cytochrome P45017α by abiraterone (17-(3-pyridyl)androsta-5,16-dien-3β-ol) and related steroidal inhibitors. J Med Chem. 1998;41(27):5375-5381. View Source
- [2] Petrunak EM, Rogers SA, Aubé J, Scott EE. Structural and Functional Evaluation of Clinically Relevant Inhibitors of Steroidogenic Cytochrome P450 17A1. Drug Metab Dispos. 2017;45(6):635-645. View Source
